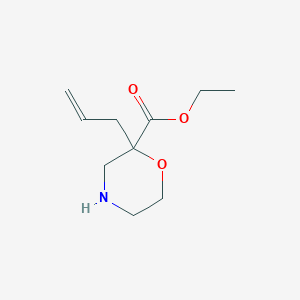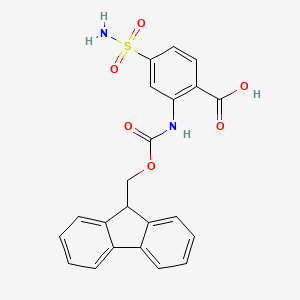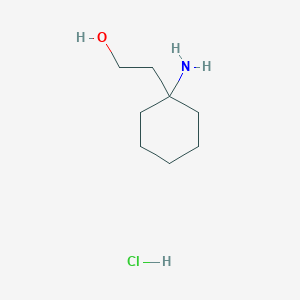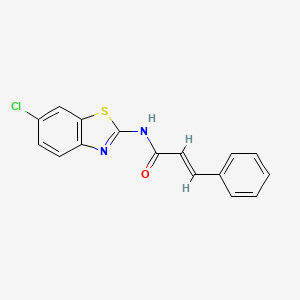
(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to "(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide," often involves catalytic reactions in water, contributing to greener, environmentally friendly processes. Techniques such as one-pot synthesis have been highlighted for their efficiency and minimal environmental impact (Chidrawar, 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives plays a crucial role in their biological activity. Spectroscopic methods, including high-resolution magnetic resonance, are essential tools for elucidating the conformation and structure of these compounds (Issac & Tierney, 1996).
Chemical Reactions and Properties
Benzothiazole compounds are versatile in chemical reactions, serving as foundational units in the synthesis of various bioactive heterocyclic compounds. Their reactivity with nitrogen-based nucleophiles leads to a wide range of bioactive fused heterocyclic compounds, showcasing their importance in pharmaceutical sciences (Farghaly et al., 2023).
科学的研究の応用
Coordination Chemistry and Properties
Benzothiazole derivatives, such as the one mentioned, have been extensively studied for their coordination chemistry and the properties of their complexes. Boča et al. (2011) presented a comprehensive review of the chemistry and properties of compounds containing benzothiazole moieties, focusing on their preparation, spectroscopic properties, magnetic properties, and their biological and electrochemical activity. This research underscores the potential of benzothiazole derivatives in developing novel materials with specific magnetic and electrochemical properties (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry
Kamal et al. (2015) reviewed the therapeutic potential of benzothiazole derivatives, highlighting their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles have emerged as potential antitumor agents, some of which are in clinical use for treating various diseases. This review emphasizes the structural simplicity and synthetic accessibility of benzothiazole derivatives, which provide a foundation for developing new chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Synthesis and Structural Properties
Research on the synthesis and structural properties of novel substituted benzothiazole derivatives has led to insights into their conformation and potential applications. For example, Issac and Tierney (1996) explored the synthesis of novel substituted thiazolidin-4-ones, providing valuable information on the structural characteristics of these compounds. This work contributes to the broader understanding of how variations in substitution patterns on the benzothiazole ring can affect the properties and potential applications of these compounds (Issac & Tierney, 1996).
Optoelectronic Materials
The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has been identified as a valuable approach for creating novel optoelectronic materials. Lipunova et al. (2018) reported on the application of benzothiazole derivatives in electronic devices, highlighting their significance in the development of luminescent elements, photoelectric conversion elements, and image sensors. This review points to the growing interest in benzothiazole derivatives for their luminescent properties and their potential in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEWBKCJFLEYIY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)
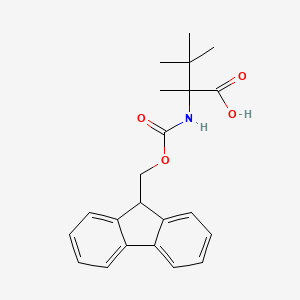

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)
![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)
![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)
